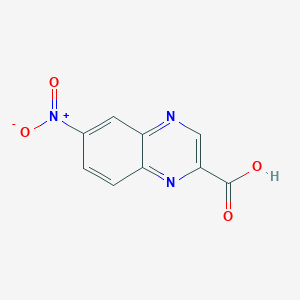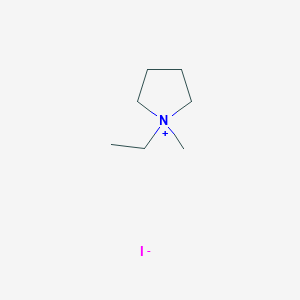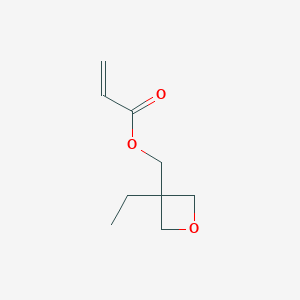
6-Nitroquinoxaline-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Nitroquinoxaline-2-carboxylic acid can be achieved using green chemistry principles. Various methods exist for its preparation, including condensation reactions between o-phenylene diamines and 1,2-dicarbonyl compounds. These reactions yield quinoxaline as a white crystalline powder .
Applications De Recherche Scientifique
AMPA Receptor Antagonistic Activity
6-Nitroquinoxaline-2-carboxylic acid derivatives have shown promising results in biological research, particularly in the field of neuroprotection. A study by Takano et al. (2005) focused on the design and synthesis of these derivatives, highlighting their effectiveness as alpha-amino-3-hydroxy-5-methylisoxazole propionate receptor (AMPA-R) antagonists. The research demonstrated that certain compounds with specific modifications exhibited high potency and selectivity for AMPA-R, along with neuroprotective efficacy both in vitro and in vivo (Takano et al., 2005).
Synthesis and Chemical Properties
The synthesis and chemical properties of 6-nitroquinoxaline-2-carboxylic acid have been a subject of study for several decades. Otomasu and Yoshida (1960) explored the nitration of quinoxalines, leading to the formation of derivatives like 2-hydroxy-6-nitroquinoxaline. This research provides insight into the chemical reactions and synthesis processes of quinoxaline derivatives (Otomasu & Yoshida, 1960).
Application in Textile Industry
A study by Rangnekar and Tagdiwala (1986) highlighted the application of 6-nitroquinoxaline derivatives in the textile industry. They synthesized 6-acetamido-2-substituted quinoxaline derivatives and evaluated them as fluorescent whiteners for polyester fibers. This research indicates the versatility of 6-nitroquinoxaline derivatives, extending beyond pharmaceuticals into material science (Rangnekar & Tagdiwala, 1986).
Antibacterial Properties
The antibacterial properties of 6-nitroquinoxaline-2-carboxylic acid derivatives have been studied extensively. For instance, a 2007 study by Al-Hiari et al. investigated new 8-nitrofluoroquinolone models, including derivatives of 6-nitroquinoxaline-2-carboxylic acid, for their potential as antibacterial agents. These compounds exhibited significant activity against both gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).
Antimycobacterial Activity
Gupta and Kaskhedikar (2011) conducted a study to understand the quantitative structure-activity relationship of 6-nitroquinolone-3-carboxylic acids. They found that specific atomic properties significantly influence the antimycobacterial activity of these compounds, providing insights for the development of new anti-tubercular agents (Gupta & Kaskhedikar, 2011).
Orientations Futures
Propriétés
IUPAC Name |
6-nitroquinoxaline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O4/c13-9(14)8-4-10-7-3-5(12(15)16)1-2-6(7)11-8/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYYGQBDEGUYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597722 | |
| Record name | 6-Nitroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroquinoxaline-2-carboxylic acid | |
CAS RN |
4244-37-5 | |
| Record name | 6-Nitroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-Hydroxyphenyl)ethyl]benzamide](/img/structure/B3052482.png)










![2-[2-(3-Methoxyphenoxy)ethylamino]ethanol](/img/structure/B3052502.png)
